2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile
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Overview
Description
2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile is a complex organic compound that belongs to the class of diazene-based Schiff base derivatives This compound is characterized by its unique structure, which includes a triazolo-pyrimidine core fused with a diazenyl group and a benzonitrile moiety
Preparation Methods
The synthesis of 2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolo-pyrimidine ring system. The reaction conditions often include the use of strong acids or bases as catalysts.
Diazenyl Group Introduction: The diazenyl group is introduced through a diazotization reaction, where an amine precursor is treated with nitrous acid to form the diazonium salt, which is then coupled with the triazolo-pyrimidine core.
Benzonitrile Moiety Addition:
Chemical Reactions Analysis
2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile moiety can be replaced with other nucleophiles under appropriate conditions
Scientific Research Applications
2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to induce oxidative stress and DNA damage in cancer cells.
Materials Science: The compound has been investigated for its use as a corrosion inhibitor in industrial applications, particularly for protecting steel pipelines in acidic environments.
Biological Research: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile involves several molecular targets and pathways:
Oxidative Stress Induction: The compound induces oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) that cause DNA damage and apoptosis.
DNA Interaction: It interacts with DNA, causing fragmentation and inhibiting DNA replication, which is crucial for its anticancer activity.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.
Comparison with Similar Compounds
2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile can be compared with other similar compounds, such as:
4-((E)-(3-((E)-(hexylimino)methyl)-4-hydroxyphenyl)diazenyl)benzonitrile: This compound also contains a diazenyl group and a benzonitrile moiety but differs in the substituents on the diazenyl group.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share the triazolo core but have different heterocyclic systems fused to the triazole ring.
Pyrimidine-Based Drugs: Compounds like imatinib and dasatinib, which are used in cancer treatment, also contain pyrimidine cores but differ in their overall structure and functional groups.
Properties
CAS No. |
835650-67-4 |
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Molecular Formula |
C18H11N7 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-[(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile |
InChI |
InChI=1S/C18H11N7/c19-10-14-8-4-5-9-15(14)23-24-16-11-20-18-21-12-22-25(18)17(16)13-6-2-1-3-7-13/h1-9,11-12H |
InChI Key |
KWUQDKSGTWGSBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC3=NC=NN23)N=NC4=CC=CC=C4C#N |
Origin of Product |
United States |
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